molecular formula C13H14N2O B2449273 1-(Quinolin-4-yl)pyrrolidin-3-ol CAS No. 916663-95-1

1-(Quinolin-4-yl)pyrrolidin-3-ol

Cat. No. B2449273
CAS RN: 916663-95-1
M. Wt: 214.268
InChI Key: QTEPABSAFUCYNO-UHFFFAOYSA-N
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Description

“1-(Quinolin-4-yl)pyrrolidin-3-ol” is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmaceuticals. It is a compound that contains a quinoline ring, which is a nitrogen-containing bicyclic compound, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The synthesis of this compound can also involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring and a pyrrolidine ring. The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse, depending on the specific functional groups present in the molecule. For instance, quinoline derivatives can undergo various reactions such as Suzuki cross-coupling . The pyrrolidine ring can also undergo various reactions, including functionalization reactions .

Scientific Research Applications

1-(Quinolin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have potent anti-viral activity against various viruses, including HIV and hepatitis C virus. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Quinolin-4-yl)pyrrolidin-3-ol in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-(Quinolin-4-yl)pyrrolidin-3-ol. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of this compound's mechanism of action and its interaction with various signaling pathways in cells. Further studies are also needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis method.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis method.

Synthesis Methods

The synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol involves the reaction of 4-chloroquinoline with pyrrolidine-3-ol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

IUPAC Name

1-quinolin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-10-6-8-15(9-10)13-5-7-14-12-4-2-1-3-11(12)13/h1-5,7,10,16H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEPABSAFUCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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